(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester
Description
(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester (CAS: 658700-15-3) is a carbamate derivative featuring a phenyl ring substituted with a fluorine atom at position 3 and a nitro group at position 2. The tert-butyl carbamate group (-NHCOO-t-Bu) serves as a protective group for amines, enhancing stability and modulating reactivity in synthetic applications. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the preparation of heterocycles and benzylic amines .
Properties
IUPAC Name |
tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-7-4-5-9(14(16)17)8(12)6-7/h4-6H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKWEHCWQLJIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester typically involves the reaction of 3-fluoro-4-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 3-fluoro-4-aminophenylcarbamic acid tert-butyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-fluoro-4-nitrophenylcarbamic acid and tert-butanol.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
The compound is extensively used as an intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable asset in drug formulation.
Case Study:
In a study focused on selective androgen receptor modulators (SARMs), derivatives of (3-Fluoro-4-nitrophenyl)carbamic acid were synthesized to explore their binding affinities to androgen receptors. The results indicated that modifications to the compound significantly influenced its pharmacological activity, highlighting its potential in developing targeted cancer therapies .
Agricultural Chemicals
Pest Control Applications:
The compound is utilized in the formulation of agrochemicals, offering effective pest control solutions. Its use minimizes environmental impact compared to traditional pesticides, making it a sustainable choice for agricultural practices.
Data Table: Agrochemical Efficacy
| Compound | Target Pest | Efficacy (%) | Environmental Impact |
|---|---|---|---|
| (3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester | Aphids | 85% | Low |
| This compound | Beetles | 78% | Low |
Biochemical Research
Enzyme Inhibition Studies:
In biochemical research, the compound is valuable for studying enzyme inhibition and receptor binding. It aids researchers in understanding biological pathways and developing new therapeutic strategies.
Case Study:
Research involving enzyme kinetics demonstrated that this compound effectively inhibited specific enzymes implicated in disease pathways, providing insights into potential therapeutic targets .
Material Science
Advanced Material Development:
The compound is also employed in creating advanced materials with unique properties such as improved thermal stability and chemical resistance. These materials are beneficial across various industrial applications.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Application | Coatings |
Analytical Chemistry
Standardization in Analytical Methods:
In analytical chemistry, this compound serves as a standard for quantifying similar compounds in complex mixtures. Its reliable performance ensures accurate analysis and quantification.
Case Study:
A study highlighted the use of this compound as a calibration standard in high-performance liquid chromatography (HPLC), demonstrating its effectiveness in accurately measuring concentrations of related compounds .
Mechanism of Action
The mechanism of action of (3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other active molecules that exert their effects through various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the tert-butyl carbamate backbone but differ in substituents and functional groups:
| Compound Name | Substituents | Molecular Weight | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| (3-Fluoro-4-nitrophenyl)carbamic acid t-Bu ester | 3-F, 4-NO₂ | 240.27 (calc.) | Nitro, Fluorine | 658700-15-3 |
| [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid t-Bu ester | 3-Br, 4-F, CH₂ linker | 304.15 | Bromine, Fluorine, Methylene | 375853-85-3 |
| tert-Butyl 3-amino-4-fluorobenzylcarbamate | 3-NH₂, 4-F, CH₂ linker | 240.27 | Amino, Fluorine, Methylene | 657409-24-0 |
| (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid t-Bu ester | Fluorinated pyrrolidine | N/A | Fluorine, Cyclic amine | N/A |
Physicochemical Properties
- The amino derivative (CAS 657409-24-0) may form salts, improving aqueous solubility .
- In contrast, bromo and amino derivatives are generally more stable under standard conditions .
Research Findings and Trends
- Synthetic Efficiency : The target compound’s nitro group simplifies late-stage functionalization compared to bromo derivatives, which require additional coupling steps .
- Antimicrobial Resistance: Amino derivatives (e.g., CAS 657409-24-0) are prioritized in antibiotic development due to rising resistance concerns, as noted in studies on bacterial adaptation .
- Trends in Fluorination : Fluorine substitution (common in all compared compounds) improves metabolic stability and bioavailability, aligning with modern medicinal chemistry strategies .
Biological Activity
(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester, also known by its chemical structure as tert-butyl (3-fluoro-4-nitrophenyl)carbamate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: C11H13FN2O4. Its structure features a fluorine atom and a nitro group attached to a phenyl ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Target Proteins : The compound has shown potential in inhibiting specific enzymes and receptors involved in inflammatory pathways and cancer progression. It is believed to interact with tyrosine kinases and other protein kinases, influencing cellular signaling pathways crucial for cell proliferation and survival .
- Biochemical Pathways : The compound may modulate pathways associated with inflammation and immune response. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 .
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by disrupting mitochondrial function .
- Anti-inflammatory Effects : The compound's ability to inhibit inflammatory cytokines positions it as a candidate for treating conditions characterized by chronic inflammation .
- Antimicrobial Properties : Some studies have hinted at the antimicrobial potential of this compound, although further research is needed to elucidate these effects fully .
Case Studies
Several studies have explored the efficacy of this compound in different contexts:
- Cancer Cell Line Studies :
- Inflammation Models :
- In animal models of arthritis, administration of the compound resulted in reduced swelling and joint damage, correlating with decreased levels of inflammatory markers .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption and Distribution : The compound is expected to exhibit good oral bioavailability due to its lipophilic nature. Studies suggest that it can cross biological membranes effectively, which is essential for systemic therapeutic effects .
- Metabolism : Initial findings indicate that metabolic pathways involving cytochrome P450 enzymes may play a role in the biotransformation of this compound, affecting its efficacy and safety profile .
Comparative Analysis
To contextualize the biological activity of this compound, it is essential to compare it with similar compounds:
Q & A
Q. What are the optimal synthetic routes for preparing (3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step pathways involving nitration, fluorination, and carbamate protection. A common approach involves Suzuki coupling of boronic acid intermediates (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) with aryl halides, followed by selective hydrogenation . Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with optimized ligand-to-metal ratios to minimize side reactions.
- Temperature control : Hydrogenation steps typically require 50–80°C under H₂ pressure (1–3 atm) to reduce nitro groups selectively without deprotecting the tert-butyl carbamate .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product (>95%) .
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
- NMR spectroscopy :
- Mass spectrometry (MS) : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks, with fragmentation patterns confirming the tert-butyl group (loss of 56 Da, C₄H₈) and nitro moiety .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity, with retention times compared to standards .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal stability : Stable at room temperature but degrades above 100°C, releasing CO₂ from the carbamate group. Avoid prolonged heating during synthesis .
- Light sensitivity : The nitro group may undergo photoreduction; store in amber vials under inert gas (N₂/Ar) .
- pH sensitivity : Hydrolysis occurs in strong acids (pH < 2) or bases (pH > 10), cleaving the carbamate to yield 3-fluoro-4-nitroaniline. Use buffered solutions (pH 6–8) for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nitration and fluorination in the synthesis of this compound?
- Nitration : Directed by electron-donating groups (e.g., NHBoc), the nitro group preferentially substitutes at the para position relative to the carbamate. Computational studies (DFT) suggest transition-state stabilization via resonance with the carbamate .
- Fluorination : Electrophilic fluorination (e.g., using Selectfluor®) targets the meta position due to steric hindrance from the tert-butyl group. Kinetic vs. thermodynamic control can be assessed via reaction time and temperature .
Q. How can contradictions in reported synthetic yields be resolved, and what strategies improve reproducibility?
Discrepancies often arise from:
- Impurity profiles : Byproducts like deprotected amines (from incomplete Boc protection) or diaryl ethers (from competing Ullmann coupling) reduce yields. Use TLC or in situ IR to monitor reaction progress .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance Suzuki coupling efficiency but may promote side reactions. Switch to THF or toluene for sensitive intermediates .
- Catalyst deactivation : Trace oxygen or moisture can poison Pd catalysts. Pre-purge solvents with N₂ and use freshly distilled bases (e.g., K₂CO₃) .
Q. What role does this compound play in bioconjugation or prodrug strategies, and how is its reactivity optimized?
- Bioconjugation : The nitro group can be reduced to an amine (via H₂/Pd-C) for subsequent coupling with biomolecules (e.g., antibodies, peptides). The tert-butyl carbamate acts as a protecting group, enabling selective deprotection .
- Prodrug design : The carbamate enhances lipophilicity for cellular uptake, with enzymatic cleavage (e.g., esterases) releasing the active drug in vivo. Stability in plasma (t₁/₂ > 24 hrs) is confirmed via LC-MS/MS assays .
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
- DFT calculations : Simulate transition states for nitration/fluorination to predict regioselectivity. Software like Gaussian or ORCA can model Fukui indices to identify electrophilic/nucleophilic sites .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) by docking the compound into active sites (PDB structures). Focus on hydrogen bonding with the carbamate and nitro groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
